6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide
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Overview
Description
The compound “6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide” is a pyridazine derivative . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Scientific Research Applications
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes
A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics, evaluating their color characteristics, fastness properties, and in vitro screening for antioxidant, antitumor, and antimicrobial activities. The research showed that these compounds, including variants of selenopheno[2,3-b]pyridine and pyridazine derivatives, could be applied to sterile and/or biologically active fabrics used in various applications, indicating a potential research direction involving "6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide" derivatives (Khalifa et al., 2015).
Antimicrobial and Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
Research conducted on nicotinic acid hydrazide derivatives demonstrated their potential antimycobacterial activity. This study suggests a framework for investigating the biological activities of "this compound" related compounds, focusing on their application in treating infectious diseases (R.V.Sidhaye et al., 2011).
Photophysical Studies of Metal Complexes
Stetsiuk et al. (2019) prepared and analyzed the ligand "6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine" and its metal complexes, which showed a switch-on of luminescence upon chelation with Zn(II) and Cd(II) ions. This study highlights the potential of such compounds in developing materials with unique photophysical properties, which could be relevant for "this compound" (Stetsiuk et al., 2019).
Synthesis and Characterization of Pyridine Carboxamides
A study by Kadir et al. (2017) on the synthesis and characterization of monoamide isomers, including "6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester" derivatives, offers insight into the structural nuances of pyridine carboxamides. This research could provide a foundation for further investigations into the structural and functional applications of "this compound" and its derivatives (Kadir et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . These compounds were found to be non-toxic to human cells , which may suggest favorable bioavailability and safety profiles.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.
Properties
IUPAC Name |
6-methoxy-N-pyridin-3-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-5-4-9(14-15-10)11(16)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHPHCCQDKBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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